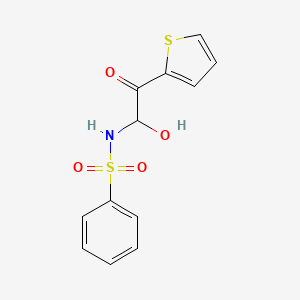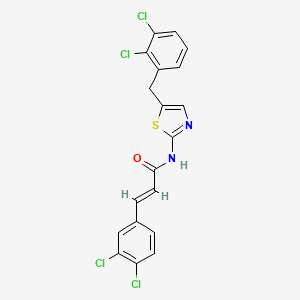![molecular formula C26H25N3O4S3 B11974265 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974265.png)
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a tetrahydrothiophene sulfone group, making it an interesting subject for chemical research and potential therapeutic applications.
准备方法
合成路线和反应条件
(5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-乙氧基-2-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及多步有机反应。 该过程从噻唑烷酮核的制备开始,然后引入吡唑和四氢噻吩砜基团。 主要试剂和条件包括:
噻唑烷酮核的形成: 此步骤涉及在碱性条件下,将适当的硫脲衍生物与α-卤代羰基化合物环化。
吡唑部分的引入: 吡唑环是通过肼衍生物与α,β-不饱和羰基化合物之间的缩合反应引入的。
四氢噻吩砜基团的连接: 最后一步涉及将四氢噻吩氧化为其砜形式,然后通过亲核取代反应将其连接到噻唑烷酮核上。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施以满足工业标准。
化学反应分析
反应类型
(5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-乙氧基-2-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮: 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将噻唑烷酮环转化为其相应的噻唑烷形式。
取代: 该化合物可以进行亲核取代反应,特别是在砜和吡唑部分。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用还原剂,如氢化铝锂和硼氢化钠。
取代: 胺和硫醇等亲核试剂通常在碱性或酸性条件下使用。
主要产物
从这些反应中形成的主要产物包括亚砜、砜、噻唑烷和各种取代衍生物,具体取决于所使用的特定试剂和条件。
科学研究应用
(5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-乙氧基-2-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮: 具有广泛的科学研究应用:
化学: 该化合物用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医药: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
工业: 该化合物用于开发新材料,以及作为工业过程中的催化剂。
作用机制
(5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-乙氧基-2-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物靶向参与关键生物过程的酶和受体,例如 DNA 合成和细胞分裂。
参与的途径: 它调节与细胞生长和凋亡相关的信号通路,从而导致其潜在的治疗效果。
相似化合物的比较
类似化合物
- (5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮
- (5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮
独特性
(5Z)-3-(1,1-二氧化四氢噻吩-3-基)-5-{[3-(4-乙氧基-2-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮 中噻唑烷酮环、吡唑部分和四氢噻吩砜基团的独特组合赋予其独特的化学和生物学特性,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C26H25N3O4S3 |
|---|---|
分子量 |
539.7 g/mol |
IUPAC 名称 |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O4S3/c1-3-33-21-9-10-22(17(2)13-21)24-18(15-28(27-24)19-7-5-4-6-8-19)14-23-25(30)29(26(34)35-23)20-11-12-36(31,32)16-20/h4-10,13-15,20H,3,11-12,16H2,1-2H3/b23-14- |
InChI 键 |
KGLMCJBXQFWOLL-UCQKPKSFSA-N |
手性 SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)C |
规范 SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)


![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)




